molecular formula C14H29Br B3281734 7-Bromotetradecane CAS No. 74036-97-8

7-Bromotetradecane

Cat. No.: B3281734
CAS No.: 74036-97-8
M. Wt: 277.28 g/mol
InChI Key: BHKRGDMEBPHOHH-UHFFFAOYSA-N
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Description

General Principles of Alkane Bromination and Regioselectivity

The direct bromination of alkanes typically proceeds via a free-radical mechanism, often initiated by heat or ultraviolet (UV) light google.comresearchgate.netmasterorganicchemistry.com. This mechanism involves initiation, propagation, and termination steps. A key characteristic of free-radical bromination is its regioselectivity, which is influenced by the stability of the intermediate alkyl radical formed masterorganicchemistry.comchemistrysteps.comyoutube.comlibretexts.orglibretexts.orgacs.orgrsc.orglumenlearning.com. Bromine radicals exhibit a preference for abstracting hydrogen atoms from more substituted carbons, as these lead to more stable secondary or tertiary radicals chemistrysteps.comyoutube.comlibretexts.orgacs.orgrsc.org.

For tetradecane (B157292) (C₁₄H₃₀), which has a linear chain of fourteen carbon atoms, bromination via a standard free-radical pathway would likely result in a mixture of positional isomers. This is because the C7 position is a secondary carbon, and other secondary carbons (C2 through C6, and C8 through C13) also possess similar C-H bonds. While bromine is more selective than chlorine for secondary positions, achieving exclusive bromination at C7 without significant formation of other isomers (e.g., 2-bromotetradecane, 3-bromotetradecane) is challenging with non-specific radical conditions masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.comlibretexts.orglibretexts.orgacs.orgrsc.orglumenlearning.com. The patent literature indicates research into specific synthesis methods for 7-bromotetradecane google.com, suggesting efforts to overcome these regioselectivity issues, though detailed public methodologies for high C7 selectivity are not widely described.

Chiral Catalyst Development for Bromination

The development of chiral catalysts for the enantioselective synthesis of this compound is a frontier area in organic synthesis. The goal is to introduce the bromine atom at the C7 position with control over the absolute configuration (R or S) at that stereocenter. While direct examples of catalysts specifically for the enantioselective bromination of tetradecane at C7 are not extensively documented in the provided search results, significant progress has been made in the broader field of asymmetric C-H functionalization and enantioselective bromination.

Research in asymmetric C-H functionalization explores various catalytic systems:

Metal-Catalyzed C-H Activation : Earth-abundant transition metals like cobalt (Co) and nickel (Ni), in conjunction with specifically designed chiral ligands, are being investigated for enantioselective C(sp³)–H activation and functionalization of alkanes rsc.organr.freuropa.eunih.govrsc.org. These catalysts can create a chiral environment around the metal center, guiding the regioselective functionalization of specific C-H bonds. For instance, chiral ligands can promote enantioselective C-H arylation or other functionalizations, often involving radical intermediates nih.govrsc.org.

Metal-Free Approaches : Strategies employing hypervalent bromine compounds, often in conjunction with chiral mediators or catalysts, are also being developed for metal-free C-H functionalization, offering pathways for stereoselective bond formation anr.freuropa.euresearchgate.net.

Photocatalysis and Radical Intermediates : Visible light photocatalysis, combined with chiral catalysts (e.g., organocatalysts or metal complexes), is emerging as a powerful tool for C-H functionalization, including enantioselective reactions involving radical intermediates nih.govrsc.orgresearchgate.netresearchgate.net. These methods can activate relatively unreactive C-H bonds under mild conditions.

Specific Bromination Catalysts : Studies have reported chiral catalysts for enantioselective bromination reactions, such as asymmetric bromohydroxylation of olefins using chiral cinchona alkaloid derivatives nih.gov or enantioselective α-bromination of carbonyl compounds using chiral phosphoric acids researchgate.net. While these target different substrates, they highlight the principles applicable to developing enantioselective bromination catalysts for alkanes.

The challenge for synthesizing this compound lies in achieving both high regioselectivity at the C7 position and high enantioselectivity. This would likely involve a catalyst capable of selectively activating the C7 C-H bond within the long tetradecane chain and then delivering the bromine atom in a stereocontrolled manner.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromotetradecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29Br/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14H,3-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHKRGDMEBPHOHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20699637
Record name 7-Bromotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74036-97-8
Record name 7-Bromotetradecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20699637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Separation and Characterization of Stereoisomers

Separation of Enantiomers

The separation of enantiomers, a process known as resolution, is necessary when a synthesis produces a racemic mixture (a 50:50 mixture of R and S enantiomers) or when a stereoselective synthesis yields a mixture with incomplete enantiomeric excess (ee). Since enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, conventional separation techniques are ineffective. Instead, methods that exploit the chiral nature of the molecules are employed.

Chiral Chromatography : This is the most widely used technique for separating enantiomers. It involves using a stationary phase that is chiral, known as a chiral stationary phase (CSP). The CSP interacts differently with each enantiomer, leading to different retention times and thus separation. Common CSPs are based on derivatized cyclodextrins, polysaccharides (like cellulose (B213188) or amylose), or other chiral selector molecules immobilized on a support material (e.g., silica (B1680970) gel) gcms.czrotachrom.comwikipedia.org. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be adapted for chiral separations using specialized chiral columns gcms.czrotachrom.comwikipedia.org. For this compound, chiral GC or HPLC would be employed to isolate the individual (R) and (S) enantiomers.

Characterization Techniques

After synthesis or separation, the stereoisomers of this compound must be characterized to confirm their structure, purity, and enantiomeric composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are fundamental tools for confirming the molecular structure of this compound, verifying the presence and position of the bromine atom, and identifying the tetradecane (B157292) chain anr.frresearchgate.netresearchgate.net. When dealing with chiral molecules, NMR can also be used to determine enantiomeric purity. This is often achieved by reacting the chiral sample with a chiral derivatizing agent (CDA) to form diastereomeric derivatives, which can then be distinguished by NMR due to their different chemical environments researchgate.netresearchgate.net.

Optical Rotation : Chiral compounds rotate the plane of plane-polarized light. This property, known as optical activity, is measured using a polarimeter researchgate.netresearchgate.netpressbooks.pubmaricopa.edupearson.com. The specific rotation ([α]) is a characteristic value for a pure enantiomer under defined conditions (temperature, wavelength, solvent, concentration). Measuring the optical rotation of a sample allows for the determination of its enantiomeric excess (ee), which quantifies the relative amounts of the two enantiomers. A positive rotation (+) indicates dextrorotation (clockwise), while a negative rotation (−) indicates levorotation (counterclockwise). The R/S configuration, however, must be determined by other methods or by correlation.

Mass Spectrometry (MS) : MS can confirm the molecular weight and fragmentation pattern of this compound, aiding in its identification and purity assessment.

Compound List

this compound

Chemical Reactivity and Transformation Studies of 7 Bromotetradecane

Nucleophilic Substitution Reactions of 7-Bromotetradecane

Nucleophilic substitution reactions involve the replacement of the bromine atom, a good leaving group, by a nucleophile. For a secondary alkyl halide like this compound, both unimolecular (SN1) and bimolecular (SN2) mechanisms are possible, with the predominant pathway being highly dependent on the reaction conditions. libretexts.org

As a secondary haloalkane, this compound stands at a mechanistic crossroads. It is susceptible to both SN1 and SN2 reaction pathways, and the outcome is determined by factors such as the nature of the nucleophile, the solvent, and the temperature. libretexts.orglibretexts.org

The SN2 (Substitution Nucleophilic Bimolecular) pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the backside, simultaneously displacing the bromide ion. ck12.org This mechanism is favored by strong, typically anionic, nucleophiles in polar aprotic solvents like acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO). ck12.org While the long alkyl chains (a hexyl and a heptyl group) attached to the electrophilic carbon present some steric hindrance, it is not as pronounced as in tertiary halides, allowing for the SN2 mechanism to proceed. ck12.org One analysis of alkyl halide reactivity classified this compound as a weak reactant for the SN2 pathway, suggesting that while possible, the reaction may not be rapid. ljmu.ac.uk

The SN1 (Substitution Nucleophilic Unimolecular) pathway is a two-step process that begins with the slow, rate-determining departure of the leaving group (Br⁻) to form a secondary carbocation intermediate at the C7 position. This intermediate is then rapidly attacked by a nucleophile. chemguide.co.uk SN1 reactions are favored by weak nucleophiles (e.g., water, alcohols) and polar protic solvents, which can stabilize the carbocation intermediate through solvation. ck12.org The stability of the secondary carbocation is greater than a primary one, making the SN1 route viable, though less favored than with tertiary halides which form more stable carbocations. chemguide.co.uk

The competition between these two pathways is summarized in the table below.

FactorFavors SN1 PathwayFavors SN2 Pathway
Substrate Structure Secondary (possible)Secondary (possible, but slower than primary)
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, RS⁻, CN⁻)
Solvent Polar Protic (e.g., water, ethanol)Polar Aprotic (e.g., acetone, DMSO)
Kinetics First-order: Rate = k[R-Br]Second-order: Rate = k[R-Br][Nu⁻]
Stereochemistry RacemizationInversion of configuration

The reaction of this compound with different nucleophiles can lead to a variety of functionalized products. The strength of the nucleophile also influences whether substitution or elimination will be the major reaction pathway. libretexts.org

Alcohols (ROH): In a reaction known as solvolysis, where an alcohol like ethanol (B145695) serves as both the solvent and the nucleophile, the reaction typically proceeds through an SN1 mechanism due to the weak nucleophilicity of the alcohol. The product is an ether, specifically 7-ethoxytetradecane.

Amines (RNH₂): Amines are moderately strong nucleophiles and can react with this compound via an SN2 mechanism to form a secondary amine. Given that amines are also bases, they can induce competing E2 elimination reactions.

Thiols (RSH): Thiolates (RS⁻), formed by deprotonating thiols, are excellent nucleophiles. They react readily with secondary halides like this compound through an SN2 mechanism to yield thioethers (sulfides).

The following table illustrates the expected substitution products from these reactions.

NucleophileReagent ExampleProduct NameGeneral Reaction
AlcoholEthanol (CH₃CH₂OH)7-EthoxytetradecaneSN1 (solvolysis)
AmineAmmonia (B1221849) (NH₃)Tetradecan-7-amineSN2
ThiolateSodium ethanethiolate (NaSCH₂CH₃)7-(Ethylthio)tetradecaneSN2

Elimination Reactions of this compound

Elimination reactions of this compound involve the removal of a hydrogen atom from a carbon adjacent to the C-Br bond (a β-hydrogen) and the bromide ion, resulting in the formation of an alkene. Similar to substitution, elimination can proceed through bimolecular (E2) and unimolecular (E1) mechanisms. ck12.org

The choice between the E1 and E2 pathways is primarily dictated by the strength of the base.

The E2 (Elimination Bimolecular) mechanism is a concerted, one-step process where a strong base removes a β-hydrogen at the same time the C-Br bond breaks and the π-bond forms. lumenlearning.com This pathway is favored by strong, often bulky bases like potassium tert-butoxide (KOtBu). chemistry.coach The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base.

The E1 (Elimination Unimolecular) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. lumenlearning.com After the formation of the C7 carbocation, a weak base (often the solvent) removes a β-hydrogen from an adjacent carbon to form the double bond. E1 reactions compete directly with SN1 reactions and are favored by higher temperatures. libretexts.org

FactorFavors E1 PathwayFavors E2 Pathway
Base Weak (e.g., H₂O, ROH)Strong (e.g., OH⁻, RO⁻, KOtBu)
Solvent Polar ProticLess polar solvents are suitable
Kinetics First-order: Rate = k[R-Br]Second-order: Rate = k[R-Br][Base]
Intermediate CarbocationNone (concerted transition state)
Temperature Higher temperatures favor E1 over SN1Higher temperatures favor E2 over SN2

Regioselectivity: this compound has β-hydrogens on two adjacent carbons: C6 and C8. Due to the symmetry of the alkyl chains attached to C7 (a hexyl group and a heptyl chain starting from C8), the environments of the β-hydrogens at C6 and C8 are very similar. According to Zaitsev's rule , when more than one alkene can be formed, the major product is the more stable, more highly substituted alkene. libretexts.org In the case of this compound, elimination can lead to tetradec-6-ene (B15400221) or tetradec-7-ene. Both of these potential products are disubstituted alkenes, suggesting they have similar thermodynamic stabilities. Therefore, a mixture of both regioisomers is expected. ck12.orgkhanacademy.org

Stereoselectivity: For both potential products, geometric isomers (E and Z) are possible. Elimination reactions, particularly E2, are often stereoselective. chemistrysteps.com The E2 mechanism requires an anti-periplanar arrangement of the β-hydrogen and the leaving group in the transition state. youtube.com This conformation minimizes steric hindrance, and for acyclic systems like this compound, it leads preferentially to the formation of the more stable trans (E)-alkene. chemistrysteps.com E1 reactions are also stereoselective and favor the formation of the more stable trans product. chemistrysteps.com Thus, for the formation of both tetradec-6-ene and tetradec-7-ene, the (E)-isomer is expected to be the major stereoisomer.

The potential elimination products are outlined in the table below.

Product NameStructureIsomer TypeExpected Yield
(E)-Tetradec-7-eneCH₃(CH₂)₅CH=CH(CH₂)₅CH₃ (trans)StereoisomerMajor
(Z)-Tetradec-7-eneCH₃(CH₂)₅CH=CH(CH₂)₅CH₃ (cis)StereoisomerMinor
(E)-Tetradec-6-eneCH₃(CH₂)₄CH=CH(CH₂)₆CH₃ (trans)Regio- and StereoisomerMajor
(Z)-Tetradec-6-eneCH₃(CH₂)₄CH=CH(CH₂)₆CH₃ (cis)Regio- and StereoisomerMinor

Cross-Coupling Reactions Involving this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In these reactions, an organohalide (the electrophile) reacts with an organometallic compound (the nucleophile). While aryl and vinyl halides are the most common electrophiles, alkyl halides can also be used.

As a secondary alkyl bromide, this compound has the potential to participate in cross-coupling reactions such as the Suzuki (using an organoboron reagent) or Negishi (using an organozinc reagent) couplings. However, a significant challenge with secondary alkyl halides is the competing side reaction of β-hydride elimination from the palladium-alkyl intermediate. This side reaction can reduce the yield of the desired cross-coupled product and regenerate an alkene.

To achieve successful cross-coupling with secondary alkyl bromides, specialized catalyst systems with specific ligands are often required. These ligands are designed to promote the desired reductive elimination step over β-hydride elimination. While the use of this compound in such reactions is not widely documented, its structure makes it a plausible, albeit potentially challenging, substrate for forming new C-C bonds at the C7 position under carefully optimized conditions.

Palladium, Nickel, and Copper-Catalyzed Coupling Chemistries

Cross-coupling reactions catalyzed by transition metals like palladium, nickel, and copper are cornerstone methodologies for the formation of C-C bonds. These reactions, including the Suzuki, Negishi, Kumada, and Sonogashira couplings, are widely employed in the synthesis of complex organic molecules. For secondary alkyl halides, nickel-based catalytic systems are often favored due to their effectiveness in coupling sp³-hybridized carbon centers. organic-chemistry.orgrsc.orgnih.gov

While general principles suggest that this compound could potentially participate in such reactions, for instance, in a nickel-catalyzed reductive coupling with aryl halides to form alkylated arenes organic-chemistry.orgacs.org, no specific studies have been published to confirm this. The successful application of these methods would depend on overcoming challenges such as β-hydride elimination, a common side reaction with long-chain alkyl halides. The choice of ligand and reaction conditions would be crucial in promoting the desired cross-coupling pathway.

Table 1: Hypothetical Palladium, Nickel, and Copper-Catalyzed Coupling Reactions of this compound

Catalyst SystemCoupling Partner (Example)Potential ProductRemarks
NiCl₂(dppp) / ZnPhenylboronic acid7-PhenyltetradecaneBased on general Suzuki-Miyaura coupling of secondary alkyl halides.
Pd(PPh₃)₄ / CuIPhenylacetylene7-PhenylethynyltetradecaneBased on general Sonogashira coupling principles; may be challenging.
CuI / L-prolinePhenol7-PhenoxytetradecaneBased on Ullmann condensation; would require specific conditions.

Note: This table is illustrative and based on general reactivity patterns of secondary alkyl bromides. No specific experimental data for this compound was found.

Functional Group Tolerance and Reaction Scope

The tolerance of various functional groups is a critical aspect of modern cross-coupling methods, enabling their application in the synthesis of complex, functionalized molecules. Nickel-catalyzed cross-coupling reactions, in particular, have been developed to be compatible with a wide array of functionalities, including esters, amides, ethers, and protected amines. acs.orgscispace.combohrium.com

In the absence of specific studies on this compound, its compatibility with different functional groups in coupling reactions can only be extrapolated from research on other secondary alkyl bromides. It is plausible that under carefully optimized, mild reaction conditions, this compound could be coupled in the presence of various functional groups. However, without empirical data, this remains speculative.

Reductive Transformations of this compound

Reductive transformations of alkyl halides are fundamental processes in organic synthesis, allowing for the removal of the halogen atom and either its replacement with a hydrogen atom (dehalogenation/hydrogenation) or the formation of a new carbon-carbon bond.

Hydrogenation and Dehalogenation Studies

The conversion of an alkyl halide to the corresponding alkane can be achieved through several methods, including catalytic hydrogenation and reductive dehalogenation using various reducing agents. Catalytic hydrogenation typically involves a palladium catalyst and a source of hydrogen. Reductive dehalogenation can be accomplished using metal hydrides, radical-based reductions, or other reducing systems. organic-chemistry.org

For this compound, these reactions would be expected to yield tetradecane (B157292). While the dehalogenation of haloalkanes is a well-known transformation, specific conditions and yields for this compound are not reported.

Table 2: Potential Reductive Dehalogenation of this compound

Reagent/CatalystProductRemarks
H₂, Pd/CTetradecaneStandard catalytic hydrogenation conditions.
Bu₃SnH, AIBNTetradecaneRadical-based dehalogenation.
LiAlH₄TetradecaneHydride reduction.

Note: This table represents common methods for dehalogenation of alkyl bromides. No specific experimental data for this compound was found.

Formation of Tetradecane and Other Hydrocarbons

The primary hydrocarbon product from the complete reductive dehalogenation of this compound is tetradecane. This transformation could be a key step in a synthetic sequence where the bromine atom serves as a temporary functional group.

Beyond simple dehalogenation, reductive coupling reactions could lead to the formation of other hydrocarbons. For instance, a Wurtz-type coupling involving the reaction of this compound with an active metal like sodium would be expected to produce C28 hydrocarbons, although such reactions are often low-yielding and prone to side reactions with secondary halides.

Derivatization and Novel Compound Synthesis Utilizing 7 Bromotetradecane As a Precursor

Synthesis of Long-Chain Aliphatic Compounds

The carbon-bromine bond in 7-bromotetradecane is the key reactive site for building more complex aliphatic structures. Nucleophiles can replace the bromide ion, forming new carbon-oxygen, carbon-nitrogen, or other carbon-heteroatom bonds.

Long-chain ethers and esters are valuable in various industrial applications, including as lubricants, plasticizers, and solvents. This compound can serve as an alkylating agent to introduce its 14-carbon backbone into these functional groups.

The synthesis of ethers from alkyl halides is commonly achieved through the Williamson ether synthesis. byjus.com This method involves a nucleophilic substitution (SN2) reaction between an alkoxide ion and an alkyl halide. masterorganicchemistry.comjk-sci.com When this compound is used, it reacts with an alkoxide (R-O⁻) to form a tetradecan-7-yl ether. However, because this compound is a secondary alkyl halide and alkoxides are strong bases, the SN2 pathway competes with an E2 elimination pathway, which would yield a mixture of tetradecene isomers. byjus.commasterorganicchemistry.combyjus.com The choice of solvent and reaction conditions can influence the ratio of substitution to elimination products. jk-sci.com

Esters can be synthesized from alkyl halides by reacting them with a carboxylate salt (R-COO⁻) in another SN2 reaction. libretexts.orgrsc.org This method can effectively produce tetradecan-7-yl esters. As with ether synthesis, the potential for a competing elimination reaction exists due to the basicity of the carboxylate nucleophile and the secondary nature of the alkyl halide substrate. google.com

Table 1: Synthesis of Ethers and Esters

Reactant 1Reactant 2 (Nucleophile)Product TypeGeneral ReactionReaction Name/Type
This compoundSodium Ethoxide (CH₃CH₂ONa)EtherC₁₄H₂₉Br + CH₃CH₂O⁻ → C₁₄H₂₉OCH₂CH₃ + Br⁻Williamson Ether Synthesis (SN2/E2)
This compoundSodium Acetate (CH₃COONa)EsterC₁₄H₂₉Br + CH₃COO⁻ → C₁₄H₂₉OOCCH₃ + Br⁻Nucleophilic Substitution (SN2/E2)

Aliphatic amines and their quaternary ammonium (B1175870) salts are a critical class of compounds with applications ranging from corrosion inhibitors and disinfectants to phase transfer catalysts. quora.comwikipedia.org The synthesis of these compounds often involves the alkylation of ammonia (B1221849) or a less substituted amine with an alkyl halide. cognitoedu.orgstudymind.co.uk

Reacting this compound with ammonia typically leads to a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium salt, because the amine products themselves are nucleophilic and can react further with the alkyl halide. google.comchemguide.co.uklibretexts.org To favor the formation of the primary amine (tetradecan-7-amine), a large excess of ammonia is generally used. chemguide.co.uk

The synthesis of quaternary ammonium salts is more direct. This is achieved through the Menschutkin reaction, which involves the reaction of a tertiary amine with an alkyl halide. wikipedia.orgchemeurope.com For example, reacting this compound with a tertiary amine like trimethylamine (B31210) yields N,N,N-trimethyl-1-hexyl-octan-1-aminium bromide, a quaternary ammonium salt. wikipedia.orgwikipedia.org This reaction proceeds via an SN2 mechanism. researchgate.net

Table 2: Synthesis of Amines and Quaternary Ammonium Salts

Reactant 1Reactant 2Primary ProductReaction Name/Type
This compoundAmmonia (NH₃, excess)Tetradecan-7-amine (Primary Amine)Nucleophilic Substitution
This compoundEthylamine (CH₃CH₂NH₂)N-Ethyltetradecan-7-amine (Secondary Amine)Nucleophilic Substitution
This compoundTrimethylamine ((CH₃)₃N)N,N,N-trimethyltetradecan-7-aminium bromide (Quaternary Ammonium Salt)Menschutkin Reaction

Incorporation of this compound into Functional Molecules

The long, non-polar C₁₄ alkyl chain of this compound is a useful building block for creating molecules with specific physical properties, such as surface activity or tailored thermal characteristics for materials science.

Surfactants are amphiphilic molecules containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. The long alkyl chain of this compound is an ideal candidate for the hydrophobic tail. By attaching this hydrophobic group to a hydrophilic moiety, novel surfactants can be developed.

A common strategy for creating cationic surfactants is to synthesize quaternary ammonium salts. quora.comwikipedia.org Using the Menschutkin reaction, this compound can be reacted with a tertiary amine that also contains a hydrophilic group, or with a diamine to create gemini (B1671429) (dimeric) surfactants. The structural isomer 1-bromotetradecane (B124005) is known to be a precursor for cationic and zwitterionic gemini surfactants. sigmaaldrich.com Similarly, this compound can be used to alkylate a tertiary amine, resulting in a quaternary ammonium salt where the nitrogen atom serves as the cationic hydrophilic head and the tetradecyl group acts as the hydrophobic tail.

Table 3: Potential Amphiphilic Structures from this compound

Hydrophobic Tail PrecursorHydrophilic Head PrecursorResulting Surfactant TypeLinkage Reaction
This compoundN,N-dimethylethanolamineCationic (Quaternary Ammonium)Menschutkin Reaction
This compoundSodium SulfiteAnionic (Sulfonate)Nucleophilic Substitution

In material science, attaching long alkyl chains to polymer backbones or functional molecules can significantly alter their properties. These chains can influence solubility, melting points, and self-assembly behaviors, and can be used to create liquid crystals.

The isomer 1-bromotetradecane has been utilized in the synthesis of metallomesogenic polymers, where the long alkyl chain helps to induce liquid crystalline phases. sigmaaldrich.com By analogy, this compound can be used as an alkylating agent to introduce the C₁₄ side-chain onto a polymerizable monomer or directly onto a pre-formed polymer with nucleophilic sites. This post-polymerization modification is a powerful tool for creating a variety of functional materials from a common polymeric precursor. The introduction of the branched tetradecyl group from this compound, as opposed to the linear chain from 1-bromotetradecane, could offer different packing arrangements and thus unique material properties.

Design and Synthesis of Organometallic Derivatives

Organometallic chemistry provides powerful tools for creating new carbon-carbon bonds and incorporating metal centers into organic molecules. Alkyl halides are common reagents in these transformations.

This compound can be used to form organometallic derivatives through reaction with a nucleophilic organometallic complex. A well-documented example for its isomer, 1-bromotetradecane, is the synthesis of tetradecylferrocene. sigmaaldrich.com This was achieved by treating lithiated ferrocene (B1249389) with 1-bromotetradecane. A similar reaction is plausible for this compound, where a strong organometallic nucleophile attacks the secondary carbon, displacing the bromide and forming a new carbon-metal or carbon-carbon bond.

Alternatively, this compound could first be converted into a Grignard reagent (tetradecan-7-ylmagnesium bromide) by reacting it with magnesium metal. libretexts.org This Grignard reagent, a potent nucleophile, can then be used to attack a wide range of electrophiles, including carbonyl compounds, to form more complex molecules and new carbon-carbon bonds. libretexts.org

Table 4: Synthesis of Organometallic Derivatives

Reactant 1Reactant 2ProductReaction Type
This compoundMagnesium (Mg)Tetradecan-7-ylmagnesium bromideGrignard Reagent Formation
This compoundLithiated Ferrocene(Tetradecan-7-yl)ferroceneNucleophilic Substitution

Mechanistic Investigations of Reactions Involving 7 Bromotetradecane

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to elucidating reaction mechanisms by quantifying reaction rates and identifying rate-determining steps. For 7-Bromotetradecane, these studies typically focus on its participation in nucleophilic substitution and elimination reactions.

Rate Law Determination and Activation Energy Analysis

The determination of rate laws for reactions involving this compound allows for the classification of reaction mechanisms, such as SN1, SN2, E1, or E2. For a secondary alkyl halide like this compound, both SN2 and E2 pathways are often competitive, with the specific conditions (solvent, nucleophile/base strength, temperature) dictating the dominant mechanism.

For instance, in nucleophilic substitution reactions, a second-order rate law, rate = k[this compound][Nucleophile], would suggest an SN2 mechanism, where the nucleophile directly attacks the carbon atom bearing the bromine, leading to inversion of configuration. Conversely, a first-order rate law, rate = k[this compound], might indicate an SN1 mechanism, involving the formation of a carbocation intermediate. However, SN1 reactions are less favored for secondary alkyl halides compared to tertiary ones due to carbocation stability.

Activation energy () analysis, typically derived from the Arrhenius equation (k = A exp(-Ea/RT)), provides insight into the energy barrier of the reaction. Higher activation energies generally correlate with slower reaction rates. Differences in activation energies between competing pathways (e.g., substitution vs. elimination) can help determine the conditions under which one pathway is favored over the other. For this compound, studies would aim to quantify these parameters for various nucleophiles and bases to map out its reactivity profile.

Isotope Effect Studies for Transition State Elucidation

Kinetic isotope effect (KIE) studies are powerful tools for probing the transition state of a reaction. By substituting hydrogen atoms with deuterium (B1214612) (or tritium) at or near the reaction center, changes in reaction rates can reveal whether a C-H bond is broken or formed in the rate-determining step.

For this compound, deuterium labeling at the C7 position (i.e., 7-Bromo[7,7-d2]tetradecane) would be particularly informative for reactions where the C-Br bond cleavage is rate-determining. A significant primary kinetic isotope effect () would strongly suggest that the C-Br bond is broken in the rate-limiting step, supporting mechanisms like SN1 or E1. For SN2 reactions, where the C-Br bond is also broken in the transition state, a primary KIE would also be expected, though potentially smaller than in SN1/E1. For E2 reactions, deuterium labeling at the beta-carbon (C6 or C8) is more common to assess C-H bond cleavage in the transition state. If the rate-determining step involves the abstraction of a beta-hydrogen, a substantial KIE would be observed.

Elucidation of Reaction Intermediates

Understanding the nature and fate of transient species formed during a reaction is key to a complete mechanistic picture.

Spectroscopic Characterization of Transient Species

Spectroscopic techniques are employed to detect and characterize short-lived intermediates. For reactions of this compound that might proceed via carbocation intermediates (e.g., SN1, E1), techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, particularly low-temperature NMR or specialized techniques for unstable species, could potentially detect these species. However, secondary carbocations are generally less stable and prone to rearrangement or rapid reaction, making their direct spectroscopic observation challenging.

Electron Spin Resonance (ESR) spectroscopy could be used if radical intermediates are formed, for example, in certain radical substitution or addition reactions. Infrared (IR) or UV-Visible spectroscopy might also provide indirect evidence of intermediates if they possess characteristic absorption bands.

Trapping Experiments and Reaction Monitoring

Trapping experiments involve introducing a reagent that selectively reacts with a proposed intermediate, thereby stabilizing it or converting it into a more easily detectable product. For example, if a carbocation intermediate is suspected, a nucleophile or solvent molecule could be added to "trap" it.

Reaction monitoring using analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can track the disappearance of the starting material (this compound) and the appearance of products over time. These methods can also help identify transient species if they are present in sufficient concentration and are stable enough to be analyzed by these techniques. Stopped-flow techniques coupled with spectroscopic detection can provide real-time kinetic data and spectral information about rapidly forming and reacting intermediates.

Catalytic Cycle Analysis in Metal-Mediated Transformations

This compound can serve as an electrophilic coupling partner in various metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, or Buchwald-Hartwig aminations. The mechanisms of these transformations are typically understood through catalytic cycles involving the metal catalyst.

A general catalytic cycle for palladium-catalyzed cross-coupling reactions involving an alkyl halide like this compound often includes:

Oxidative Addition: The metal catalyst (e.g., Pd(0)) inserts into the C-Br bond of this compound, forming an organometallic intermediate (e.g., Pd(II)-alkyl species). This step is often rate-determining for alkyl halides. The regioselectivity of insertion for secondary alkyl halides can be influenced by steric and electronic factors.

Transmetalation (for Suzuki, Negishi couplings): An organometallic reagent (e.g., organoboron, organozinc) transfers its organic group to the palladium center, replacing the halide or another ligand.

Carbopalladation/Migratory Insertion (for Heck, carbonylative couplings): An alkene or carbon monoxide inserts into the Pd-C bond.

Reductive Elimination: The two organic fragments bonded to the metal couple, forming the new C-C bond and regenerating the active metal catalyst (e.g., Pd(0)).

For this compound, the specific position of the bromine (secondary carbon) can influence the efficiency and selectivity of oxidative addition and subsequent steps. For instance, steric hindrance around the secondary carbon might affect the rate of oxidative addition compared to primary alkyl halides. Studies would focus on identifying the specific palladium or nickel species involved, determining the rate of each step in the cycle, and understanding the ligands' role in stabilizing intermediates and controlling reactivity.

Applications of 7 Bromotetradecane in Advanced Chemical Systems and Engineering

Role in Organic Synthesis as a Key Intermediate

Alkyl bromides, including 7-bromotetradecane, are fundamental building blocks in organic synthesis due to the inherent reactivity of the carbon-bromine bond. This bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack, while the bromide ion acts as a good leaving group. This characteristic allows alkyl bromides to participate readily in nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds fiveable.meallen.innumberanalytics.comijrpr.com.

This compound specifically finds application in the synthesis of a range of complex molecules and materials:

Surfactant Synthesis: It is employed in the preparation of various surfactants, including cationic and zwitterionic gemini (B1671429) surfactants sigmaaldrich.comchemicalbook.com. Furthermore, it is utilized in the synthesis of novel cationic dicephalic surfactants through N-alkylation and quaternization reactions researchgate.netacs.org.

Polymer Synthesis: The compound serves as a precursor in the synthesis of metallomesogenic polymers, materials that exhibit properties of both metals and liquid crystals sigmaaldrich.comchemicalbook.com.

Organometallic Chemistry: this compound is used in the synthesis of organometallic compounds, such as tetradecylferrocene sigmaaldrich.comchemicalbook.comsigmaaldrich.com.

Heterocyclic Chemistry: It plays a role in the synthesis of heterocyclic compounds, for instance, in the preparation of oxadiazole derivatives through alkylation reactions mdpi.com.

Porphyrin Synthesis: The compound is used as an alkylating agent in the synthesis of porphyrin ligands, which are crucial in various photophysical and materials science applications rsc.org.

The versatility of this compound as a synthetic intermediate allows for the introduction of a long hydrophobic tetradecyl chain into target molecules, influencing their solubility, amphiphilicity, and self-assembly properties.

Table 6.1.1: Synthesized Compounds and Materials Utilizing this compound

Synthesized Compound/ClassReaction Type/RoleKey Application Area(s)Reference(s)
TetradecylferroceneAlkylationOrganometallic chemistry, Materials Science sigmaaldrich.comchemicalbook.comsigmaaldrich.com
Gemini SurfactantsQuaternizationDetergents, Emulsifiers, Advanced Chemical Systems sigmaaldrich.comchemicalbook.com
Metallomesogenic PolymersPolymer SynthesisAdvanced Materials, Liquid Crystals sigmaaldrich.comchemicalbook.com
Oxadiazole DerivativesAlkylationPharmaceutical intermediates, Organic synthesis mdpi.com
Porphyrin LigandsAlkylationPhotochemistry, Materials Science, Catalysis rsc.org
Cationic Dicephalic SurfactantsN-Alkylation/QuaternizationDental materials, Formulations, Surfactant technology researchgate.netacs.org
Tetradecyl Derivatives (General)Synthetic ReagentBroad organic synthesis applications faluckinternational.com

Contributions to Lubricant and Additive Chemistry Research

The field of tribology, which studies friction, wear, and lubrication, is critical for the performance and longevity of mechanical systems stle.orglehvoss.de. Lubricants and their additives are engineered to reduce friction, prevent wear, and enhance operational efficiency, often through complex chemical interactions at surfaces researchgate.netmdpi.complantengineering.com. While long-chain alkyl compounds are generally recognized for their potential in modifying surface properties and acting as boundary lubricants or friction modifiers, direct research findings specifically detailing the contributions of this compound to lubricant and additive chemistry were not identified in the provided search results. The general principles of lubricant additive development highlight the importance of molecular structure in determining performance characteristics such as binding energy to surfaces and thermal stability ijcce.ac.ir.

Advanced Materials Science Applications

This compound finds utility in advanced materials science, particularly in the formation of ordered molecular structures and functional polymers.

Self-Assembled Monolayers (SAMs): The compound has been utilized in research investigating the phase behavior of self-assembled monolayers on gold surfaces lehigh.edu. SAMs are highly ordered molecular assemblies formed by the spontaneous adsorption of molecules onto a substrate, allowing for precise control over surface properties at the molecular level nih.govmdpi.com. These ordered layers are fundamental for studies in biointerface science, surface chemistry, and the development of biosensors and functional coatings nih.govmdpi.comsigmaaldrich.com.

Polymer and Materials Synthesis: As noted in Section 6.1, this compound is a precursor in the synthesis of metallomesogenic polymers sigmaaldrich.comchemicalbook.com. These materials are of interest for their potential applications in electronic devices, optical materials, and advanced coatings due to their unique structural and electronic properties. Its role in synthesizing various surfactants also contributes to materials science, as surfactants are key components in formulating emulsions, dispersions, and functional interfaces.

Table 6.3.1: Applications of this compound in Advanced Materials Science

Material Type / SystemRole of this compoundRelevant Properties / ApplicationsReference(s)
Self-Assembled Monolayers (SAMs)Used as a component in studies examining 2-D phase behavior on gold surfaces.Surface functionalization, interfacial property control, biointerface research, sensor development. lehigh.edunih.govmdpi.com
Metallomesogenic PolymersActs as an alkylating agent during synthesis.Combination of metallic and liquid crystalline properties, potential in electronic and optical devices. sigmaaldrich.comchemicalbook.com
Surfactants (Gemini, Cationic)Used in synthesis via quaternization/alkylation.Emulsification, dispersion, surface tension modification, formulation of advanced chemical systems and materials. sigmaaldrich.comchemicalbook.comresearchgate.netacs.org

Chemical Probe Development for Specific Research Objectives

Chemical probes are essential tools in scientific research, particularly in chemistry and biology, for investigating molecular mechanisms, identifying targets, and visualizing cellular processes. They typically possess a specific recognition element and a detectable signal or reactive group. While this compound is a reactive molecule due to its bromide functionality, direct research findings detailing its specific use as a chemical probe or in the development of chemical probes for biological or chemical research objectives were not identified in the provided search results. Its classification under "Oligos, Primers & Probes" by a chemical supplier thermofisher.com suggests a potential role as a synthetic precursor or building block for more complex probe molecules, rather than its direct application as a probe itself.

List of Compounds Mentioned:

this compound

1-Bromobutane

1-Bromoethane

1-Bromomethane

1-Bromopropane

2-Bromopropane

2-Bromobutane

1-Bromododecane

1-Bromohexadecane

1-Bromoheptadecane

1-Bromooctane

1-Bromooctadecane

1-Bromodecane

1-Bromoundecane

1-Bromotridecane

6-Bromohexanoic acid

Cyclobutanol

Tetradecylferrocene

Gemini Surfactants

Metallomesogenic Polymers

9-tetradecylcarbazole

Oxadiazole Derivatives

Porphyrins

Cationic Dicephalic Surfactants

Alkanethiols

Alkylsilanes

Alkyl Bromides (general class)

Alkyl Halides (general class)

Haloalkanes (general class)

Alkyl Halogen Compounds (general class)

Tetradecyl Derivatives

Advanced Analytical Characterization Techniques for 7 Bromotetradecane and Its Derivatives

Spectroscopic Methods for Structural Elucidation (Beyond Basic Identification)

Spectroscopic techniques are fundamental in determining the precise atomic arrangement within a molecule. For 7-Bromotetradecane, advanced spectroscopic methods move beyond basic functional group identification to provide a comprehensive structural portrait.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon skeleton and the position of the bromine atom can be constructed.

In the ¹H NMR spectrum, the proton attached to the carbon bearing the bromine atom (C7) is expected to show a distinct chemical shift. Due to the electronegativity of bromine, this methine proton (CH-Br) is deshielded and its signal would appear downfield compared to other methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons in the alkyl chain. This key signal would likely be a multiplet due to spin-spin coupling with the adjacent methylene protons at C6 and C8. The terminal methyl protons (C1 and C14) would appear furthest upfield, typically as a triplet.

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone. The carbon atom directly bonded to the bromine (C7) would exhibit a significant downfield shift. The chemical shifts of the other carbon atoms provide further confirmation of the structure, with a predictable pattern based on their distance from the bromine substituent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C7-H~3.5 - 4.0-
C7-~55 - 65
C6, C8~1.7 - 1.9~30 - 40
Alkyl Chain (-CH₂-)~1.2 - 1.4~22 - 32
Terminal -CH₃~0.8 - 0.9~14

Advanced NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can further confirm the structure by establishing connectivity between protons and carbons.

Advanced mass spectrometry (MS) techniques are crucial for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, allowing for the confirmation of the molecular formula, C₁₄H₂₉Br. nih.gov

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks for the molecular ion (M⁺ and M+2⁺) in an approximate 1:1 ratio. nih.gov This is due to the natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. nih.gov

Tandem mass spectrometry (MS/MS) provides more detailed structural information by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. In the case of this compound, the molecular ion would likely undergo fragmentation through the loss of a bromine radical or through cleavage of the carbon-carbon bonds in the alkyl chain. The analysis of these fragmentation patterns helps to pinpoint the location of the bromine atom on the tetradecane (B157292) chain.

Table 2: Expected Key Ions in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio)IdentitySignificance
276/278[C₁₄H₂₉Br]⁺Molecular ion peak (showing isotopic pattern)
197[C₁₄H₂₉]⁺Loss of Bromine radical
VariableAlkyl fragmentsCleavage along the carbon chain

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrations. For this compound, these techniques can confirm the presence of the C-Br bond and the hydrocarbon backbone.

In the IR spectrum, the stretching vibration of the C-Br bond is expected to appear in the fingerprint region, typically between 690 and 515 cm⁻¹. nih.goviastate.edu The C-H stretching vibrations of the alkyl chain will be prominent in the region of 3000-2850 cm⁻¹. researchgate.net

Raman spectroscopy provides complementary information. The C-Br stretch is also observable in the Raman spectrum. Raman spectroscopy is particularly useful for analyzing the conformational order of the alkyl chains. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)
C-H Stretch (Alkyl)IR, Raman2850 - 3000
C-H Bend (Alkyl)IR, Raman~1465
C-Br StretchIR, Raman515 - 690 nih.goviastate.edu

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities or from other components in a mixture, as well as for quantifying its purity.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. The compound is vaporized and passed through a column, and its retention time—the time it takes to travel through the column—is a characteristic property that aids in its identification.

For the analysis of halogenated compounds, an Electron Capture Detector (ECD) is particularly effective. ceda.ac.uk The ECD is highly sensitive to compounds containing electronegative atoms like bromine, providing excellent selectivity and low detection limits. ceda.ac.uk A Flame Ionization Detector (FID) can also be used for more general-purpose analysis and quantification.

High-Performance Liquid Chromatography (HPLC) is another valuable tool for the analysis of this compound, especially for less volatile derivatives or for preparative separations. In reversed-phase HPLC, a nonpolar stationary phase is used with a more polar mobile phase. This compound, being a relatively nonpolar molecule, would be well-retained on a C18 column. researchgate.net

The choice of detector in HPLC is critical. A UV detector is not suitable for this compound as it lacks a significant chromophore. However, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be effectively used for its detection and quantification.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools in modern analytical chemistry. chemijournal.com These methods combine the separation power of chromatography with the identification capabilities of mass spectrometry, providing a robust platform for the analysis of this compound and its related compounds. chemijournal.comasdlib.org The choice between GC-MS and LC-MS largely depends on the volatility and thermal stability of the analyte. thermofisher.comwikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a premier technique for the analysis of volatile and semi-volatile compounds like this compound. thermofisher.com The development of a robust GC-MS method involves the optimization of several parameters to achieve efficient separation and sensitive detection.

The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column. thermofisher.com For this compound, a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is typically suitable. The oven temperature program is optimized to ensure good resolution between this compound and any potential impurities or derivatives. An initial low temperature is held to focus the analytes at the head of the column, followed by a temperature ramp to elute the compounds based on their volatility.

Following separation by GC, the analyte molecules are introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique used in GC-MS, where high-energy electrons bombard the molecules, causing them to ionize and fragment. wikipedia.org The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the parent ion and its various fragments. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the bromine atom and various alkyl fragments. youtube.com

A typical GC-MS method for the analysis of this compound might involve the following parameters:

ParameterValue/Type
GC System
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow rate of 1 mL/min
Inlet Temperature250 °C
Injection ModeSplitless
Oven ProgramInitial temp 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temp150 °C
Mass Range50-500 amu
Scan ModeFull Scan

Liquid Chromatography-Mass Spectrometry (LC-MS)

For derivatives of this compound that are less volatile or thermally labile, LC-MS is the preferred analytical technique. wikipedia.org LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. rsc.org

Method development in LC-MS for this compound derivatives would focus on selecting the appropriate column and mobile phase to achieve separation. A reversed-phase column, such as a C18, is commonly used for non-polar to moderately polar compounds. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to separate compounds with a range of polarities.

The interface between the LC and the MS is critical. wikipedia.org For compounds like this compound and its derivatives, Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are common ionization sources. bu.edu APCI is generally suitable for less polar compounds, while ESI is effective for more polar molecules.

A hypothetical LC-MS method for a moderately polar derivative of this compound could be as follows:

ParameterValue/Type
LC System
ColumnC18, 100 mm x 2.1 mm ID, 2.6 µm particle size
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient50% B to 100% B over 10 min
Flow Rate0.3 mL/min
Column Temperature40 °C
MS System
Ionization ModeElectrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage3.5 kV
Drying Gas Temp300 °C
Nebulizer Pressure40 psi
Mass Range100-800 m/z

To further enhance the analytical capabilities for this compound and its derivatives, GC-MS and LC-MS can be coupled with more advanced spectroscopic platforms, such as tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS).

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry, or MS/MS, adds another dimension of selectivity and structural information. thermofisher.com In a triple quadrupole or ion trap mass spectrometer, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This technique, often referred to as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly selective and sensitive for quantitative analysis, as it minimizes interferences from the sample matrix. thermofisher.comsciex.com For structural elucidation, product ion scanning can provide detailed information about the fragmentation pathways of a molecule, aiding in the identification of unknown derivatives.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometers, such as Time-of-Flight (TOF) or Orbitrap instruments, provide highly accurate mass measurements. lcms.cz This capability allows for the determination of the elemental composition of an unknown compound by distinguishing between ions with very similar nominal masses. For example, HRMS can differentiate between a derivative of this compound and an interfering compound with the same nominal mass but a different elemental formula. This is particularly valuable for identifying unknown metabolites or degradation products of this compound in complex matrices. The combination of chromatographic separation with HRMS provides a high degree of confidence in compound identification. lcms.cz

The integration of these advanced platforms with standard GC-MS and LC-MS workflows provides a powerful toolkit for the comprehensive analysis of this compound and its derivatives, enabling detailed characterization, structural elucidation, and trace-level quantification.

Theoretical and Computational Studies of 7 Bromotetradecane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the reactivity of 7-bromotetradecane. northwestern.edu These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and bond characteristics. lsu.edu

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. aps.orgresearchgate.net For this compound, DFT calculations are instrumental in determining the strength of its chemical bonds, particularly the carbon-bromine (C-Br) and adjacent carbon-hydrogen (C-H) bonds, which are central to its reactivity.

The bond dissociation enthalpy (BDE) is a key metric for bond strength. DFT studies on analogous haloalkanes show that the C-Br bond in secondary bromoalkanes is weaker than C-H bonds, making it the most likely site for homolytic cleavage. researchgate.net The electron-donating nature of the two alkyl chains attached to the carbon bearing the bromine atom influences the C-Br bond strength.

Bond TypeTypical Calculated Bond Dissociation Enthalpy (kJ/mol)Implication
C7–Br290 - 310The weakest covalent bond, indicating the primary site of reactivity for radical reactions and the leaving group in nucleophilic substitutions.
C7–H400 - 415Stronger than the C-Br bond, but its acidity is relevant for elimination reactions.
C6–H / C8–H410 - 425Standard secondary C-H bond strength, relevant for elimination pathways.

Note: The data presented are representative values based on DFT calculations for similar secondary long-chain bromoalkanes, as specific experimental or extensive computational studies on this compound are not widely published.

Molecular orbital theory, as visualized through DFT, provides further insights. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. arxiv.org In this compound, the HOMO is typically associated with the lone pair electrons of the bromine atom, while the LUMO is centered on the antibonding σ* orbital of the C-Br bond. The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

Molecular OrbitalPrimary LocationRole in Reactivity
HOMO Lone pairs on the Bromine atomSite for electrophilic attack; involved in oxidation processes.
LUMO Antibonding σ* orbital of the C7-Br bondSite for nucleophilic attack; accepting electrons into this orbital leads to C-Br bond cleavage.

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions involving this compound. By calculating the potential energy surface, researchers can identify the structures and energies of reactants, products, intermediates, and, crucially, transition states. lsu.edu

For a secondary bromoalkane like this compound, two primary reaction mechanisms are of interest: nucleophilic substitution (SN2) and elimination (E2).

E2 Elimination: In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction. sciepub.com Computational models can map the concerted mechanism where the base abstracts a proton from either C6 or C8, while the C=C double bond forms and the bromide ion departs. DFT calculations can determine the activation energy barrier for this process and predict the stereochemical outcomes.

SN2 Substitution: With a strong, unhindered nucleophile, this compound can undergo an SN2 reaction. Computational studies can model the backside attack of the nucleophile on the C7 carbon, leading to the inversion of stereochemistry. The calculated transition state structure would show the nucleophile and the leaving bromide group partially bonded to the central carbon atom. The energy profile of this reaction can be calculated to predict its feasibility and rate.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemistry focuses on electronic structure, molecular dynamics (MD) simulations are used to study the physical movements and conformational changes of molecules over time. researchgate.netnih.gov These simulations treat atoms as classical particles and use force fields to describe the interactions between them.

For a long-chain molecule like this compound, the tetradecane (B157292) backbone has significant conformational flexibility due to rotation around its carbon-carbon single bonds. chemrxiv.orgacs.org MD simulations can explore the vast conformational space of the molecule, identifying low-energy conformers, such as the all-anti (linear) state and various gauche conformations. rsc.orgresearchgate.net These simulations reveal that the alkyl chains are constantly in motion, folding and unfolding, which affects the accessibility of the reactive C-Br group.

MD simulations are also essential for studying intermolecular interactions in condensed phases (e.g., in a liquid or solution). frontiersin.org The simulations can model how this compound molecules interact with each other through van der Waals forces and how they interact with solvent molecules. This provides insight into properties like viscosity, diffusion coefficients, and the local solvent structure around the reactive site, which can significantly influence reaction rates.

Structure-Reactivity Relationship Modeling (Excluding QSAR for biological activity)

Structure-reactivity relationship modeling aims to connect specific molecular features to chemical reactivity without focusing on biological activity. nih.gov Computational chemistry provides quantitative descriptors that can be correlated with experimental reaction rates.

For this compound, key structural and electronic descriptors derived from quantum chemical calculations can be used to predict its reactivity relative to other haloalkanes. These descriptors include:

Steric Hindrance: The two alkyl chains (a hexyl and a heptyl group) attached to the C7 carbon create steric bulk around the reaction center. This hindrance can be quantified computationally (e.g., by calculating steric maps or cone angles). This steric factor is expected to slow down the rate of SN2 reactions compared to a primary bromoalkane like 1-bromotetradecane (B124005). researchgate.net

Electronic Effects: The partial atomic charge on the C7 carbon, calculated using methods like Natural Bond Orbital (NBO) analysis, indicates its electrophilicity. A more positive charge suggests a higher susceptibility to nucleophilic attack.

Bond Strength: As discussed, the calculated C-Br BDE is a direct indicator of the energy required to break the bond, which correlates with reactivity in radical reactions.

By systematically varying the structure (e.g., changing the position of the bromine atom along the chain or altering the chain length) and calculating these descriptors, a model can be built to predict how these changes affect reaction barriers and, consequently, reaction rates.

Predictive Modeling for Novel Derivatization Pathways

Computational chemistry serves as a predictive tool for exploring new synthetic routes involving this compound. By modeling hypothetical reactions, chemists can screen for feasibility and potential products before undertaking laboratory experiments.

This predictive modeling can be applied to various potential transformations:

Grignard Reagent Formation: The reaction of this compound with magnesium can be modeled to understand the mechanism of Grignard reagent formation and the stability of the resulting organometallic compound.

Coupling Reactions: The feasibility of using this compound in various cross-coupling reactions (e.g., Suzuki or Sonogashira coupling, though less common for secondary halides) can be assessed by calculating the thermodynamics and activation barriers for the key oxidative addition step.

Screening of Nucleophiles/Bases: A library of different nucleophiles or bases can be computationally reacted with this compound. By calculating the reaction energies and activation barriers, it is possible to predict which reagents will favor substitution versus elimination, and which will react at the fastest rate. This in silico screening can guide the selection of optimal reaction conditions for synthesizing new derivatives of tetradecane.

Through these predictive studies, computational models can accelerate the discovery of new and efficient derivatization pathways, expanding the synthetic utility of this compound.

Environmental Research on 7 Bromotetradecane

Environmental Fate and Transport Studies

The environmental behavior of 7-Bromotetradecane is dictated by its physicochemical properties, influencing its persistence, mobility, and distribution across various environmental compartments.

Persistence and Degradation Pathways in Environmental Compartments

Information regarding the specific persistence and degradation pathways of this compound in environmental compartments such as soil, water, and air is limited in the reviewed literature. General principles for halogenated alkanes suggest that their persistence can vary depending on environmental conditions. Degradation can occur through abiotic processes like hydrolysis or photolysis, and biotic processes involving microbial activity. However, specific half-life data or identified degradation products for this compound in these compartments were not found.

Mobility and Sorption Behavior in Soil and Aquatic Systems

The mobility and sorption behavior of a compound in soil and aquatic systems are significantly influenced by its interaction with soil particles and organic matter researchfloor.orgmdpi.com. Sorption is a key process that determines how a chemical moves through the environment, with higher sorption coefficients indicating stronger binding to soil surfaces and reduced mobility researchfloor.org. While specific sorption data (e.g., Koc values) for this compound were not explicitly found, its structure as a long-chain alkyl halide suggests it may exhibit moderate to strong lipophilicity. Lipophilic compounds generally tend to sorb more strongly to organic matter in soils and sediments, which can limit their leaching into groundwater mdpi.com.

Atmospheric Distribution and Transformation Processes

Bioaccumulation Potential in Non-Clinical Environmental Models

The potential for a chemical to bioaccumulate in environmental organisms is often inferred from its octanol-water partition coefficient (Kow). A high Kow value generally indicates a greater tendency for a substance to partition into fatty tissues, suggesting a higher bioaccumulation potential mdpi.com. Specific experimental data or calculated Kow values for this compound were not found in the provided search results that directly address its bioaccumulation potential in non-clinical environmental models.

Analytical Methodologies for Environmental Monitoring (Trace Detection)

Detecting and quantifying chemical compounds at trace levels in environmental samples requires sensitive and specific analytical methodologies. While the provided search results discuss general approaches to environmental monitoring and trace analysis, such as gas chromatography-mass spectrometry (GC-MS) and other chromatographic techniques sepa.org.ukmdpi.comepa.gov, specific validated methods for the trace detection of this compound in environmental matrices were not detailed. X-ray based techniques are also noted for trace element analysis in environmental samples nih.gov.

Q & A

Q. How can regioselectivity be controlled when using this compound in multi-step organic syntheses?

  • Methodological Answer : Employ directing groups (e.g., esters) to bias cross-coupling reactions (e.g., Suzuki-Miyaura). Solvent polarity (e.g., DMF vs. THF) influences transition metal catalyst efficiency (e.g., Pd(PPh₃)₄). Kinetic vs. thermodynamic control can be manipulated via temperature (e.g., –78°C for lithiation). Validate selectivity through NOESY NMR or X-ray crystallography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.